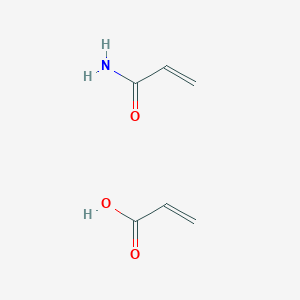

Acrylamide-acrylic acid resin

Description

Properties

CAS No. |

9003-06-9 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

prop-2-enamide;prop-2-enoic acid |

InChI |

InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5) |

InChI Key |

RNIHAPSVIGPAFF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N.C=CC(=O)O |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)O |

Other CAS No. |

9003-06-9 |

Synonyms |

PAM-AAc poly(AAm-co-AA) poly(acrylamide-co-acrylic acid) poly(AM-co-AA) |

Origin of Product |

United States |

Synthesis Methodologies and Polymerization Mechanisms of Acrylamide Acrylic Acid Resins

Free Radical Copolymerization of Acrylamide (B121943) and Acrylic Acid

Free radical polymerization is the cornerstone of producing acrylamide-acrylic acid copolymers. This process involves the sequential addition of monomer units to a growing polymer chain, initiated by free radicals. Several techniques have been developed to carry out this polymerization, each with its own set of conditions and outcomes.

Solution Polymerization Techniques

Solution polymerization is a widely used method for synthesizing acrylamide-acrylic acid copolymers due to its relative simplicity. In this technique, the monomers, acrylamide and acrylic acid, are dissolved in a suitable solvent, typically water, along with a free-radical initiator. The polymerization reaction proceeds in a homogeneous phase.

The process offers good heat control as the solvent acts as a heat sink, dissipating the exothermic heat of polymerization. However, the viscosity of the solution increases significantly as the polymer chains grow, which can make stirring and handling difficult. The final polymer is obtained as a viscous solution, which may be used directly or require a subsequent drying step to isolate the solid resin. The molecular weight of the polymer can be controlled by adjusting the monomer and initiator concentrations, as well as the reaction temperature.

Inverse Emulsion Polymerization for Acrylamide-Acrylic Acid Copolymer Systems

Inverse emulsion polymerization is a powerful technique for producing high molecular weight acrylamide-acrylic acid copolymers at a rapid polymerization rate. In this method, an aqueous solution of the monomers is dispersed as fine droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier. The polymerization is initiated by either an oil-soluble or a water-soluble initiator.

A study on the persulfate-initiated inverse emulsion polymerization of acrylamide and acrylic acid salts revealed that the rate of polymerization is dependent on the concentrations of the initiator, monomers, and emulsifier. The general rate equation for all three monomers was expressed as:

This indicates a complex kinetic behavior where the monomer participates in the initiation reaction.

Precipitation Polymerization Approaches

Precipitation polymerization is a method where the polymerization is initiated in a homogeneous solution, but the resulting polymer is insoluble in the monomer/solvent mixture and precipitates as it is formed. This technique is particularly useful for synthesizing cross-linked or high-purity polymers.

For acrylamide-acrylic acid copolymers, a suitable solvent system is chosen where the monomers are soluble, but the copolymer is not. As the polymerization progresses, the growing polymer chains become insoluble and precipitate out of the solution, forming stable polymer particles. This method can yield polymers with a narrow particle size distribution. The use of a co-solvent can sometimes be employed to facilitate this process.

Controlled Radical Polymerization (e.g., RAFT, ATRP) in Acrylamide-Acrylic Acid Synthesis

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer architecture, including molecular weight, molecular weight distribution, and block copolymer synthesis. nih.govkpi.uaacs.org These methods have been successfully applied to the synthesis of well-defined acrylamide-acrylic acid copolymers. nih.gov

RAFT Polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. ulab360.com The choice of a suitable RAFT agent is crucial for the successful controlled polymerization of acrylamide and acrylic acid. ulab360.com

ATRP employs a transition metal catalyst and a halide initiator to establish a dynamic equilibrium between active and dormant polymer chains. nih.gov This equilibrium allows for controlled chain growth. However, the polymerization of amide-containing monomers like acrylamide via ATRP can be challenging due to the potential for the amide group to interfere with the catalyst. ulab360.com

| Polymerization Technique | Description | Advantages | Disadvantages |

| Solution Polymerization | Monomers and initiator are dissolved in a solvent. | Good heat control, simple process. | High viscosity at high conversions, solvent removal may be necessary. |

| Inverse Emulsion Polymerization | Aqueous monomer solution is dispersed in an oil phase. | High molecular weight, fast polymerization rate, low viscosity. | Requires emulsifiers and oil phase, polymer isolation can be complex. |

| Precipitation Polymerization | Polymer is insoluble in the reaction medium and precipitates. | Can produce high-purity polymers, narrow particle size distribution. | Limited to specific monomer/solvent systems. |

| Controlled Radical Polymerization (RAFT, ATRP) | Techniques that allow for precise control over polymer architecture. | Well-defined polymers with controlled molecular weight and narrow polydispersity. | Can be sensitive to impurities, may require specialized reagents. |

Initiation Systems and Their Influence on Acrylamide-Acrylic Acid Polymerization

The initiation system plays a critical role in free radical polymerization, as it generates the initial free radicals that start the polymer chain growth. The choice of initiator and its concentration can significantly impact the polymerization rate, molecular weight, and properties of the final acrylamide-acrylic acid resin.

Chemical Initiation (e.g., Potassium Persulfate, Redox Initiators, Ammonium (B1175870) Persulphate, TEMED)

Chemical initiators are compounds that decompose thermally or through a redox reaction to produce free radicals.

Potassium Persulfate (KPS) is a common water-soluble thermal initiator used in the polymerization of acrylamide and acrylic acid. uwaterloo.ca When heated, the persulfate anion decomposes into two sulfate (B86663) radical anions, which then initiate polymerization. The rate of polymerization is directly influenced by the concentration of KPS; a higher initiator concentration generally leads to a faster polymerization rate but a lower average molecular weight of the resulting polymer. acs.org Studies have shown that for acrylamide polymerization, the weight-average molecular mass is proportional to the inverse square root of the initiator concentration. acs.org

Redox Initiators consist of a pair of compounds, an oxidizing agent and a reducing agent, that react at room temperature or slightly elevated temperatures to generate free radicals. This allows for polymerization to be initiated at lower temperatures than with thermal initiators. A common redox system for acrylamide-acrylic acid copolymerization is the combination of a persulfate (like ammonium persulfate or potassium persulfate) with a reducing agent such as sodium metabisulfite (B1197395) or ferrous salts. nih.gov Redox initiation can lead to high polymerization rates and high molecular weight polymers. researchgate.net For instance, the cerium(IV)-nitrilotriacetic acid redox pair has been shown to be an effective initiator for the aqueous polymerization of acrylamide. kpi.ua

Ammonium Persulphate (APS) and Tetramethylethylenediamine (TEMED) form a widely used redox initiation system, particularly in the preparation of polyacrylamide gels. bio-rad.comyoutube.com APS is the oxidizing agent, and TEMED acts as a catalyst, accelerating the formation of free radicals from the persulfate. bio-rad.comnih.gov This system is highly efficient and allows for rapid polymerization at room temperature. bio-rad.com The rate of polymerization can be controlled by adjusting the concentrations of both APS and TEMED. ulab360.comyoutube.com However, the presence of oxygen can inhibit the polymerization process, and therefore, degassing of the reaction mixture is often necessary. youtube.com

The concentration of the initiator has a notable effect on the physicochemical properties of the final polymer. For example, in the synthesis of thermosensitive poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) microparticles, the initiator concentration was found to influence the size of the polymeric particles. nih.govnih.gov

| Initiator System | Type | Mechanism | Key Characteristics |

| Potassium Persulfate (KPS) | Thermal | Thermal decomposition to form sulfate radicals. | Requires elevated temperatures; higher concentration leads to lower molecular weight. acs.org |

| Redox Initiators (e.g., Persulfate/Metabisulfite) | Redox | Reaction between an oxidizing and a reducing agent to generate radicals. | Allows for initiation at lower temperatures; can produce high molecular weight polymers. nih.govresearchgate.net |

| Ammonium Persulphate (APS) / TEMED | Redox | APS is the oxidant, TEMED is the catalyst accelerating radical formation. | Highly efficient at room temperature; sensitive to oxygen. bio-rad.comyoutube.com |

Radiation-Induced Polymerization (e.g., Electron Beam, Gamma Radiation, UV)

Radiation-induced polymerization is a method that utilizes high-energy sources to initiate the polymerization of acrylamide and acrylic acid without the need for chemical initiators. This technique offers advantages such as rapid reaction rates at room temperature and the production of pure polymers.

Electron Beam (EB) Irradiation: Electron beam irradiation is an effective method for synthesizing poly(acrylamide-co-acrylic acid) resins. When an aqueous solution of acrylamide and acrylic acid is exposed to an electron beam, ionizing radiation causes the radiolysis of water molecules, generating highly reactive species like hydroxyl radicals (•OH). These radicals, along with radicals formed from the direct interaction of the electron beam with the monomer molecules, initiate the polymerization process. The breaking of a double bond in either acrylamide or acrylic acid forms monomer radicals, which then propagate to form copolymer chains.

The reaction mechanism is consistent with free-radical polymerization, with the primary difference being the initiation step where radicals are generated by the electron beam instead of a chemical initiator. Research has shown that the physicochemical characteristics of the resulting copolymer, such as conversion coefficient, molecular weight, and intrinsic viscosity, tend to increase with a higher absorbed dose of the electron beam. For instance, studies have demonstrated that optimal results can be achieved at absorbed doses around 1.4 kGy. This method can produce high molecular weight copolymers, which are particularly effective as flocculants in wastewater treatment.

Gamma (γ) Radiation: Gamma radiation is another form of high-energy electromagnetic radiation used to induce copolymerization. Similar to electron beams, gamma rays can penetrate the reaction medium and generate free radicals from water and monomer molecules, thereby initiating polymerization. This technique is advantageous as it often does not require a separate cross-linking agent to form hydrogels, resulting in a purer product.

The properties of the resulting acrylamide-acrylic acid hydrogels are highly dependent on the absorbed radiation dose. Studies have shown that with increasing gamma radiation doses, the network of the polymer becomes denser due to a higher degree of crosslinking. This increased density can, in turn, affect the swelling capacity of the hydrogel. For example, in the synthesis of a Diallyldimethylammonium Chloride-Acrylic acid-(3-Acrylamidopropyl) trimethylammonium Chloride superabsorbent hydrogel, the highest equilibrium swelling was observed at a lower radiation dose of 2 kGy, while the gel fraction peaked at 10 kGy. This indicates a trade-off between swelling capacity and network density controlled by the radiation dose. Gamma radiation has also been successfully used to graft acrylic acid and acrylamide onto various polymer backbones, such as polypropylene, to functionalize their surfaces. atamanchemicals.comgoogle.com

UV Radiation: UV radiation offers a method for initiating polymerization at low temperatures, which is beneficial for producing high-molecular-weight polymers by minimizing side reactions like branching. This process typically requires a photoinitiator, such as 2,2-azobis(2-amidinopropane) dihydrochloride (B599025) (V-50), which decomposes into radicals upon exposure to UV light. Photoinitiated polymerization is often more energy-efficient and faster than thermally initiated methods.

The kinetics of UV-induced polymerization can be influenced by factors such as monomer concentration. In some cases, particularly at very low monomer concentrations, the rate of polymerization has been observed to decrease with increasing monomer concentration. The reaction rate is also affected by the presence of comonomers; for instance, the inclusion of acrylic acid in UV-induced cotelomerization processes has been shown to increase the polymerization rate.

Electrochemical and Ultrasonic Initiation Methods

Electrochemical Initiation: Electrochemical methods can initiate the polymerization of acrylamide and acrylic acid without the need for heat or UV light. researchgate.net This technique involves applying a sufficiently high constant potential to an electrode in the monomer solution, which leads to the decomposition of an initiator and the generation of radicals, resulting in gelation. researchgate.net This method allows for the synthesis of microgels at room temperature. researchgate.net

UV spectroscopic and polarographic data have shown that intermolecular interactions occur between acrylic acid and acrylamide, forming complexes. nih.gov The electrochemical initiation of polymerization can proceed even when the half-wave potentials of the monomers differ, leading to the formation of a copolymer. nih.gov Studies have also investigated the phenomenon of postpolymerization, where polymerization continues after the electric current is interrupted. This has been attributed to the catalytic effect of metallic zinc formed during the process, which can initiate further polymerization.

Ultrasonic Initiation: Ultrasonic initiation, or sonochemical polymerization, utilizes high-frequency sound waves to induce cavitation in the monomer solution. The collapse of these cavitation bubbles generates localized high temperatures and pressures, leading to the formation of free radicals that initiate polymerization. This method has been shown to accelerate polymerization reactions compared to conventional methods without ultrasound.

Research on the ultrasonic irradiated synthesis of acrylic acid-co-acrylamide hydrogels has demonstrated that hydrogel formation is faster in the presence of ultrasound. scientific.netscience.gov The resulting hydrogels often exhibit a more uniform and porous structure with a higher swelling capacity. scientific.netscience.gov The rate of polymerization can be influenced by various factors, including the intensity of the ultrasound. acs.org Comparative studies have shown that ultrasound can significantly accelerate the decomposition of initiators, allowing the reaction to proceed at a lower temperature. acs.org

Crosslinking Strategies for Acrylamide-Acrylic Acid Resins

Crosslinking is a crucial process for transforming linear or branched acrylamide-acrylic acid copolymers into three-dimensional networks, commonly known as hydrogels. These networks exhibit properties like swelling and mechanical strength, which are determined by the nature and density of the crosslinks.

Chemical Crosslinkers (e.g., N,N′-methylenebisacrylamide, Glutaraldehyde (B144438), 1,6-hexanediol (B165255) diacrylate)

Chemical crosslinkers are molecules with two or more reactive functional groups that can form covalent bonds with the polymer chains, creating a stable and durable network structure.

N,N′-methylenebisacrylamide (MBA): This is one of the most common and efficient crosslinking agents used in the polymerization of acrylamide and acrylic acid. As a bifunctional monomer, its vinyl groups can copolymerize with acrylamide and acrylic acid monomers, becoming incorporated into two different polymer chains and thus forming a crosslink. atamanchemicals.com MBA is widely used in the synthesis of polyacrylamide gels for applications like electrophoresis and in the production of superabsorbent resins and hydrogels. atamanchemicals.comatamanchemicals.comsigmaaldrich.com The concentration of MBA directly influences the properties of the resulting hydrogel, such as its swelling capacity and mechanical strength.

Glutaraldehyde (GA): Glutaraldehyde is another effective crosslinker for acrylamide-acrylic acid resins. nih.gov It reacts with the amide groups of acrylamide and the hydroxyl groups of acrylic acid, particularly after the initial polymerization is complete and often under heat treatment. nih.gov This reaction forms a stable network structure. nih.gov The concentration of glutaraldehyde plays a significant role in the properties of the final hydrogel; an increase in GA concentration leads to a higher crosslinking density, which in turn decreases the swelling ratio of the hydrogel. nih.gov

1,6-hexanediol diacrylate (HDDA): As a di-functional acrylate (B77674) monomer, 1,6-hexanediol diacrylate can be used as a crosslinker in free-radical polymerization. Its two acrylate groups can participate in the polymerization process, linking different polymer chains together. The use of such multifunctional acrylates allows for a high degree of crosslinking, which can enhance the thermal stability and mechanical strength of the resulting polymer network.

Physical and Ionic Crosslinking Mechanisms

In addition to covalent crosslinking, acrylamide-acrylic acid resins can be crosslinked through physical and ionic interactions. These non-covalent crosslinks are often reversible, leading to materials with stimuli-responsive properties.

Ionic Crosslinking: The carboxylic acid groups from the acrylic acid units provide an effective way to introduce ionic crosslinks. In the presence of multivalent metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺), these carboxylate groups can form ionic bridges between polymer chains. google.comrsc.org This type of crosslinking is particularly important in creating "double crosslinking" hydrogels, which combine a chemically crosslinked network with a physically (ionically) crosslinked one. rsc.org These materials often exhibit significantly enhanced mechanical properties, such as high tensile strength. rsc.org The strength of the ionic interactions and the resulting mechanical properties of the hydrogel can be tuned by the choice and concentration of the metal ion. rsc.org These ionic crosslinks are often reversible and can reform after mechanical or thermal disruption. google.com

Kinetic and Mechanistic Aspects of Acrylamide-Acrylic Acid Copolymerization

The copolymerization of acrylamide and acrylic acid is a complex process influenced by various factors, with the properties of the final polymer being heavily dependent on the reaction kinetics.

Free Radical Reaction Pathways and Propagation Mechanisms

The copolymerization of acrylamide and acrylic acid typically proceeds via a free-radical mechanism, which consists of three main stages: initiation, propagation, and termination. uwaterloo.caanii.org.uy

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat, radiation, or a redox reaction. uwaterloo.cascielo.br These primary radicals then react with a monomer molecule (either acrylamide or acrylic acid) to form a monomer radical. uwaterloo.ca

Propagation: This is the chain-growth step where the monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. anii.org.uy This process repeats, rapidly increasing the length of the polymer chain. In copolymerization, there are four possible propagation reactions, as the radical at the end of the growing chain can be derived from either acrylamide or acrylic acid, and it can react with either of the two monomer types. The relative rates of these reactions are described by monomer reactivity ratios.

Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other. This can occur through combination, where the two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two terminated chains. anii.org.uy

The kinetics of this copolymerization are significantly affected by the reaction conditions, particularly the pH and ionic strength of the aqueous solution. researchgate.netuwaterloo.ca The acrylic acid monomer is a weak acid, and its degree of ionization is dependent on the pH. The electrostatic interactions between the charged carboxylate groups on both the monomer and the growing polymer chain can influence the rate of propagation. polimi.it For instance, electrostatic repulsion between an ionized acrylic acid monomer and a similarly charged growing chain end can hinder the propagation rate. polimi.it Consequently, the monomer reactivity ratios for the acrylamide/acrylic acid system are not constant but vary with pH and the ionic strength of the medium. researchgate.net

Influence of Monomer Reactivity Ratios and Feed Composition

The copolymerization of acrylamide (AAm) and acrylic acid (AAc) is significantly influenced by the monomer reactivity ratios and the initial monomer feed composition. These factors dictate the final copolymer composition, microstructure, and ultimately, the polymer's properties. uwaterloo.ca The reactivity ratios, denoted as rAAm and rAAc, represent the preference of a growing polymer chain ending in a particular monomer unit to add the same type of monomer versus the other monomer.

The composition of the copolymer being formed is often different from the composition of the monomer feed, leading to a "compositional drift" as the reaction progresses. This means that both the monomer feed and the resulting copolymer composition change over the course of the polymerization. uwaterloo.ca To accurately determine reactivity ratios, copolymerization is often carried out to low monomer conversions (typically less than 5%) to minimize this drift. uwaterloo.ca

Several studies have shown that the reactivity ratios for the AAm/AAc system are not constant and are highly dependent on reaction conditions, particularly pH and the solvent used. uwaterloo.ca For instance, at a pH of 5, one study found reactivity ratios of rAAm = 0.88 ± 0.08 and rAAc = 0.16 ± 0.04. researchgate.net In contrast, at a pH of 2, the same study reported rAAm = 0.16 ± 0.04 and rAAc = 0.88 ± 0.08, indicating a reversal in the relative reactivities of the two monomers. researchgate.net This highlights the strong influence of pH on monomer reactivity.

The initial feed composition also plays a crucial role. For example, in a reaction with 70% initial AAm content at pH 5, a noticeable compositional drift was observed. researchgate.net The copolymer composition can be controlled by manipulating the initial feed ratio of the monomers. The relationship between the instantaneous mole fraction of AAm in the feed and the resulting copolymer composition can be calculated using the copolymer composition equation, which utilizes the determined reactivity ratios. researchgate.net

| pH | rAAm | rAAc | Reference |

|---|---|---|---|

| 5 | 0.88 ± 0.08 | 0.16 ± 0.04 | researchgate.net |

| 2 | 0.16 ± 0.04 | 0.88 ± 0.08 | researchgate.net |

| ~7 | Variable, dependent on monomer concentration | Variable, dependent on monomer concentration | uwaterloo.ca |

Role of Charge Interactions in Polymerization Kinetics

The polymerization kinetics of acrylamide and acrylic acid are significantly governed by electrostatic interactions, particularly due to the ionizable nature of acrylic acid. polimi.it The repulsion between similarly charged species—the ionized acrylic acid monomer and the growing polymer chain with an ionized terminal unit—can hinder the propagation rate. polimi.it This electrostatic repulsion can reduce the rate of monomer diffusion to the radical chain end. polimi.it

The extent of these charge interactions is influenced by factors such as pH, ionic strength, and monomer concentration. polimi.ituwaterloo.ca At low pH, acrylic acid is predominantly in its non-ionized form, minimizing electrostatic repulsion. As the pH increases, acrylic acid becomes ionized, leading to increased repulsion between the negatively charged carboxylate groups on the monomer and the growing polymer chain. uwaterloo.ca This can lead to a decrease in the polymerization rate. uwaterloo.ca

However, at very high pH or high ionic strength, a "charge screening" effect can occur. uwaterloo.ca The presence of counter-ions (from added salts or the monomers themselves at high concentrations) can shield the electrostatic repulsion between the charged species. polimi.ituwaterloo.ca This screening effect facilitates the approach of the ionized monomer to the growing chain, leading to an increased rate of polymerization. polimi.it This phenomenon has been observed where increasing the monomer concentration or adding a salt like NaCl leads to a larger reactivity of the ionized monomer. polimi.itresearchgate.net

Impact of Reaction Conditions (Temperature, pH, Monomer Concentration) on Polymerization Outcome

The outcome of the copolymerization of acrylamide and acrylic acid is highly sensitive to various reaction conditions, including temperature, pH, and monomer concentration. These parameters can significantly influence the polymerization rate, copolymer composition, molecular weight, and even the thermal stability of the resulting resin.

Temperature:

The polymerization of acrylamide is an exothermic process, releasing a significant amount of heat (82.8 kJ·mol−1). nih.gov This requires careful temperature control to prevent runaway reactions, especially at high monomer concentrations. nih.govsciepub.com An increase in reaction temperature generally leads to an increased rate of polymerization. However, the effect on the final product can be complex. For instance, in the synthesis of poly(acrylamide-co-acrylic acid) grafted poly(styrene-co-methyl methacrylate) microgels, different reaction temperatures (60, 70, and 80 °C) were utilized, indicating the importance of temperature in controlling the polymerization process. utm.my In some cases, higher temperatures can lead to lower limiting conversions, suggesting a depropagation effect. The thermal stability of the final copolymer can also be influenced by the synthesis conditions. For example, the incorporation of acrylamide into a poly(methyl methacrylate) matrix has been shown to shift the decomposition temperature to higher values. nih.gov

pH:

The pH of the reaction medium is a critical factor, primarily due to the ionization of acrylic acid. uwaterloo.caresearchgate.net The reactivity of acrylic acid is at its maximum at a low pH (around 2) and decreases as the pH increases to around 6, after which it may increase again. researchgate.net Conversely, the reactivity of acrylamide can be low at acidic pH due to protonation and increases with increasing pH. researchgate.net This pH-dependent reactivity allows for the control of the copolymer composition. researchgate.net For example, at low pH values, acrylic acid is the more reactive monomer, while at a pH above 4, acrylamide becomes more reactive. researchgate.net There exists a "crossover point" in pH (around 3.6 in one study) where the reactivities are similar, which can lead to a reaction with no compositional drift. researchgate.net The rate of polymerization of acrylic acid is significantly affected by pH; as the pH increases towards 7, repulsion between the ionized monomers and the propagating chain can reduce the rate. uwaterloo.ca

Monomer Concentration:

The total monomer concentration influences both the reaction kinetics and the properties of the resulting polymer. An increase in monomer concentration generally leads to a higher rate of polymerization and an increase in the viscosity of the reaction medium. sciepub.com This can lead to an auto-acceleration phenomenon, also known as the gel effect, where the termination rate decreases due to increased viscosity, leading to a rapid increase in the polymerization rate and molecular weight. sciepub.com Studies have shown that increasing the monomer concentration can enhance the incorporation of the charged acrylic acid monomer into the polymer chain, likely due to increased ionic strength and charge screening effects. polimi.itresearchgate.net The concentration of monomers can also affect the reactivity ratios. researchgate.net Typically, industrial polymerizations are carried out at monomer concentrations of 30% or less to manage the exothermic nature of the reaction. nih.gov

| Parameter | Effect on Polymerization | Observed Phenomena | References |

|---|---|---|---|

| Temperature | Increases polymerization rate. Can affect thermal stability and final conversion. | Exothermic reaction requiring heat management. Potential for depropagation at higher temperatures. | nih.govsciepub.comutm.mynih.gov |

| pH | Strongly influences monomer reactivity ratios and polymerization rate. | Controls the degree of ionization of acrylic acid, affecting electrostatic interactions and copolymer composition. A crossover pH can minimize compositional drift. | uwaterloo.caresearchgate.netuwaterloo.caresearchgate.netresearchgate.netresearchgate.net |

| Monomer Concentration | Increases polymerization rate and viscosity. Affects reactivity ratios and copolymer composition. | Can lead to auto-acceleration (gel effect). Higher concentrations can enhance the incorporation of ionized monomers due to charge screening. | polimi.itresearchgate.netnih.govsciepub.comresearchgate.net |

Molecular Structure and Architecture Control of Acrylamide Acrylic Acid Resins

Copolymer Composition and Sequence Distribution Analysis

The arrangement of acrylamide (B121943) and acrylic acid monomer units within the polymer chain significantly influences the resin's properties. The copolymerization of acrylamide and acrylic acid can lead to a "compositional drift" due to the differing reactivity ratios of the two monomers. google.com This means the composition of the copolymer being formed changes as the reaction progresses and the relative concentrations of the monomers in the feed change.

The reactivity ratios, which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer, are influenced by factors such as pH, monomer concentration, and ionic strength. google.compolimi.it For instance, at a low pH, acrylic acid is non-ionized, and its reactivity differs from its ionized state at a higher pH. google.com Research has shown that at a total monomer concentration of 0.4 mol/L in water at 40°C, the reactivity ratios of acrylamide (r1) and acrylic acid (r2) vary significantly with pH. google.com This pH-dependent reactivity allows for the manipulation of the copolymer composition. google.compolimi.it By controlling the pH of the polymerization medium, it is possible to produce copolymers with a more random distribution of carboxylate functionalities. google.com

Techniques like in-situ ¹H NMR have been employed to study the copolymerization kinetics and determine reactivity ratios under various conditions. researchgate.net Studies have investigated the copolymerization of non-ionized acrylic acid with acrylamide in dimethyl sulfoxide (B87167) and compared it to conventional free-radical processes. researchgate.net Such detailed analysis is crucial for designing synthesis strategies that yield copolymers with a desired, well-defined composition and a narrow compositional distribution. researchgate.net For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to produce copolymers with a well-controlled composition. researchgate.net

Molecular Weight and Molecular Weight Distribution Engineering

The molecular weight and its distribution are fundamental characteristics of acrylamide-acrylic acid resins that profoundly impact their performance, particularly their viscosity and flocculation efficiency. tandfonline.com The ability to engineer these parameters is essential for tailoring the resin to specific applications.

The concentration of monomers and the molar ratio of acrylamide to acrylate (B77674) are key factors influencing the molecular weight. tandfonline.com Studies have shown that both the rate of polymerization and the number-average degree of polymerization increase with increasing comonomer concentration. tandfonline.com In one study, the weight-average molecular weight (Mw) was observed to initially increase and then decrease as the acrylate concentration increased, with the highest molecular weight achieved at a 7:3 molar ratio of acrylamide to acrylate. tandfonline.com

Various polymerization techniques offer different levels of control over molecular weight and its distribution. Conventional free-radical polymerization can sometimes result in broad molecular weight distributions. researchgate.net In contrast, controlled radical polymerization (CRP) techniques, such as RAFT polymerization, allow for the synthesis of well-defined polymers with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). researchgate.net The use of chain transfer agents during polymerization is another strategy to control and, in some cases, reduce the molecular weight of the resulting polymer. nih.gov

The following table presents data on the molecular weight of acrylamide-acrylic acid resins and related copolymers synthesized under different conditions.

| Polymerization Method | Monomers | Initiator/Agent | Molecular Weight (Mn/Mw) | PDI (Mw/Mn) | Reference |

| Solution Polymerization | Acrylate monomers, styrene, capsaicin-acrylate | - | Mn: 27,214 | ~1.7 | researchgate.net |

| Gamma Radiation | Acrylamide, Acrylic Acid | - | Mw increases then decreases with acrylate concentration | - | tandfonline.com |

| Free Radical Polymerization | Acrylamide, Acrylic Acid | Benzoyl peroxide | - | - | researchgate.net |

This table is for illustrative purposes and the values are dependent on specific reaction conditions.

Polymer Microstructure and Conformation in Solution

The microstructure of acrylamide-acrylic acid resins, referring to the local arrangement of monomer units, and their conformation in solution are intimately linked to their macroscopic properties. The presence of both amide and carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds. tandfonline.com These interactions, along with electrostatic repulsions between the charged carboxylate groups, dictate the polymer chain's conformation.

In solution, the conformation of these copolymers is highly dependent on the pH and ionic strength of the medium. The high density of hydrophilic carboxyl groups can induce an expansion of the polymer chain. mdpi.com At low pH, the carboxylic acid groups are protonated and less charged, leading to a more coiled conformation. As the pH increases, the carboxylic acid groups deprotonate, increasing the charge density along the polymer backbone. The resulting electrostatic repulsion between the negatively charged carboxylate groups causes the polymer chain to adopt a more extended conformation. google.com This transition from a compact coil to an extended chain significantly affects the viscosity of the solution.

The addition of electrolytes (salts) to the solution can screen the electrostatic repulsions between the charged groups, causing the extended polymer chains to collapse into a more compact conformation. polimi.it The conformation is also influenced by the incorporation of other structural elements. For instance, the introduction of a hyperbranched macromonomer into the polymer chain has been shown to result in a higher hydrodynamic radius and radius of gyration compared to linear copolymers. nih.gov

Advanced Architectural Designs (e.g., Star-shaped, Branched, Pseudo-Interpenetrating Polymer Networks)

Moving beyond linear copolymers, advanced architectural designs offer pathways to novel material properties. These complex structures include star-shaped polymers, branched polymers, and interpenetrating or pseudo-interpenetrating polymer networks (IPNs).

Star-shaped and Branched Polymers: These architectures involve multiple polymer chains radiating from a central core or having branches extending from a main polymer backbone. The synthesis of star-shaped poly(N-isopropylacrylamide) (PNIPAM) has been achieved using a 4-branched initiator, followed by click chemistry to introduce functional end groups. nih.gov A similar approach can be envisioned for acrylamide-acrylic acid copolymers. Grafting hyperbranched polyester (B1180765) monomers, such as Boltorn H30, onto a poly(acrylamide-co-acrylic acid) backbone is another method to create branched structures. researchgate.net These branched architectures can lead to lower solution viscosity at equivalent molecular weights compared to their linear counterparts, a desirable trait in some applications. nih.gov

Interpenetrating and Pseudo-Interpenetrating Polymer Networks (IPNs): IPNs are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com Pseudo-IPNs involve the formation of a linear or branched polymer within a crosslinked network. Microgels with an IPN structure composed of poly(acrylic acid) (PAA) and poly(acrylamide) (PAAm) have been synthesized. mdpi.com These materials can exhibit dual responsiveness to stimuli like pH and temperature. mdpi.comacs.org For example, a superabsorbent hydrogel with temperature and pH sensitivity was created using a copolymer of acrylic acid, acrylamide, and maleic acid with a cross-linker. acs.org The development of IPNs allows for the combination of properties from different polymers into a single material.

Polyelectrolyte Behavior and Charge Density Control

Acrylamide-acrylic acid resins are classified as anionic polyelectrolytes due to the presence of ionizable carboxylic acid groups. atamanchemicals.com Their behavior in aqueous solutions is dominated by electrostatic interactions. The charge density, which is the number of charged groups per unit length of the polymer chain, is a critical parameter that can be precisely controlled during synthesis. polimi.itresearchgate.net

The charge density has a profound impact on the polymer's conformation in solution, its interaction with other molecules and surfaces, and its rheological properties. researchgate.netacs.org Higher charge densities lead to stronger electrostatic repulsions along the polymer chain, resulting in a more expanded conformation and increased viscosity. acs.org Conversely, decreasing the charge density or increasing the ionic strength of the solution leads to a more compact polymer coil. acs.org This ability to control charge density is fundamental to the use of these resins in applications such as flocculation, where charge neutralization is a key mechanism, and as rheology modifiers. polimi.itatamanchemicals.com

Advanced Spectroscopic and Morphological Characterization of Acrylamide Acrylic Acid Resins

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of acrylamide-acrylic acid resins. These techniques probe the vibrational modes of molecules, offering a fingerprint of the functional groups present and confirming the successful copolymerization of acrylamide (B121943) and acrylic acid monomers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Copolymer Confirmation

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the poly(acrylamide-co-acrylic acid) structure, thereby confirming the incorporation of both monomer units into the polymer chain. The FTIR spectrum of the copolymer exhibits distinct absorption bands corresponding to the vibrational modes of the amide and carboxylic acid groups.

A broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, which is attributed to the symmetric and asymmetric N-H stretching vibrations of the amide group from the acrylamide units and the O-H stretching of the carboxylic acid group from the acrylic acid units. nih.govakademiabaru.com The C-H stretching vibrations of the CH and CH₂ groups in the polymer backbone are evident as signals between 2900 and 3000 cm⁻¹. nih.govmdpi.com

The carbonyl (C=O) stretching vibrations are particularly informative. They appear as strong absorption bands between 1620 and 1720 cm⁻¹. nih.gov Specifically, the peak around 1670 cm⁻¹ is assigned to the C=O stretching of the primary amide (Amide I band) from the acrylamide monomer, which may shift to a slightly lower wavenumber upon polymerization. akademiabaru.com The C=O stretching of the carboxylate group from acrylic acid is also observed in this region. akademiabaru.com Furthermore, the bending vibration of the NH₂ group of the amide is typically seen near 1610 cm⁻¹. nih.gov The presence of these characteristic peaks for both acrylamide and acrylic acid in the copolymer's spectrum confirms the successful synthesis of the acrylamide-acrylic acid resin. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Monomer Unit |

| N-H and O-H stretching | 3000-3600 | Amine (N-H) and Carboxylic Acid (O-H) | Acrylamide & Acrylic Acid |

| C-H stretching | 2900-3000 | Alkane (CH, CH₂) | Polymer Backbone |

| C=O stretching (Amide I) | ~1670 | Carbonyl (Amide) | Acrylamide |

| C=O stretching (Carboxylic Acid) | 1620-1720 | Carbonyl (Carboxylic Acid) | Acrylic Acid |

| N-H bending | ~1610 | Amine (N-H) | Acrylamide |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular vibrations of the copolymer. This technique is particularly sensitive to non-polar bonds and can be used to study the polymer backbone and the effects of hydration and neutralization on the local conformation of the polymer. icm.edu.pl

In the Raman spectrum of poly(acrylic acid), a characteristic band for the carbonyl group is observed. icm.edu.pl For acrylamide-acrylic acid copolymers, the Raman spectra can confirm the molecular structure and indicate crosslinking. pnnl.gov For instance, changes in the C=C vibrational modes from the monomers and the increase in C-C modes suggest the lengthening of the polymer backbone during polymerization. pnnl.gov The neutralization of the carboxylic acid groups can lead to shifts in the Raman bands, reflecting changes in the local polymer conformation. icm.edu.pl Studies on related copolymers have shown that Raman spectroscopy can elucidate the vibrational structure of hydrogels, indicating a molecular structure distinct from the individual monomers and confirming crosslinking at the side chains. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Sequence Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure, composition, and monomer sequence distribution in acrylamide-acrylic acid resins. Both proton (¹H) and carbon-13 (¹³C) NMR are employed for a comprehensive analysis.

¹H NMR for Monomer Ratio and Polymer Backbone

¹H NMR spectroscopy is widely used to determine the monomer ratio in the copolymer and to characterize the polymer backbone. The ¹H NMR spectrum of poly(acrylamide-co-acrylic acid) displays broad signals corresponding to the protons in the polymer backbone. The signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone typically appear in the regions of 1.2-2.3 ppm. whiterose.ac.uk

By comparing the integrated intensities of specific proton signals from the acrylamide and acrylic acid units, the copolymer composition can be calculated. For instance, the vinyl protons of the acrylic acid monomer appear at specific chemical shifts (around 6.0-6.5 ppm), and their disappearance after polymerization, coupled with the appearance of the backbone signals, confirms the formation of the copolymer. researchgate.net The ratio of the integrated signals of the polymer backbone can be used to determine the relative amounts of each monomer incorporated into the polymer chain. researchgate.net

¹³C NMR for Copolymer Composition

¹³C NMR spectroscopy provides more detailed information about the copolymer's microstructure, including the monomer sequence distribution (e.g., random, alternating, or blocky). The chemical shifts of the carbon atoms in the polymer backbone and the carbonyl carbons are sensitive to their local chemical environment.

The carbonyl carbons of the acrylamide and acrylic acid units resonate at distinct chemical shifts, allowing for the quantification of the copolymer composition. Two-dimensional NMR techniques can further help in assigning complex and overlapping signals in both ¹H and ¹³C NMR spectra, providing a more in-depth understanding of the copolymer's microstructure. iupac.org

Chromatographic Techniques for Molecular Weight and Hydrodynamic Volume

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution and hydrodynamic volume of acrylamide-acrylic acid resins. aimplas.net This method separates polymer molecules based on their size in solution. aimplas.net

In a GPC/SEC analysis, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. aimplas.net By using a series of detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, it is possible to obtain a comprehensive profile of the polymer's molecular weight characteristics. researchgate.netpharmaceutical-business-review.com

The data obtained from GPC/SEC allows for the calculation of several important parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. pharmaceutical-business-review.com This information is critical as the molecular weight and its distribution significantly influence the physical and rheological properties of the resin.

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI), Hydrodynamic volume |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers, including acrylamide-acrylic acid resins. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting points (Tm), and other thermal events.

The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For acrylamide-acrylic acid resins, the Tg is significantly influenced by the copolymer composition. An increase in the acrylic acid content tends to alter the Tg due to changes in intermolecular hydrogen bonding between the amide groups of acrylamide and the carboxyl groups of acrylic acid. mdpi.comresearchgate.net

In one study, the glass transition temperatures of poly(N-isopropylacrylamide-co-acrylic acid) copolymers were observed to increase with a higher incorporation of acrylic acid units. mdpi.com This effect is attributed to the strong intermolecular hydrogen bonding between the different monomer units. mdpi.com Conversely, in a different system where acrylic acid was grafted onto hydroxypropyl methyl cellulose (B213188), the increasing incorporation of acrylic acid acted as a plasticizer, leading to a reduction in the Tg. nih.gov The presence of a single glass transition temperature in DSC thermograms of poly(acrylamide-co-acrylic acid) hydrogels suggests good miscibility between the polymer constituents. arabjchem.org

DSC analysis of these resins typically involves heating the sample at a controlled rate, for example, 10°C/min, over a temperature range such as 40°C to 200°C, to observe these transitions. mdpi.comijprs.com The specific Tg values are dependent on the monomer ratio and the pH at which the polymer was synthesized. mdpi.comresearchgate.net

Table 1: Glass Transition Temperatures (Tg) of Acrylamide-Acrylic Acid Based Copolymers Under Different Conditions This table is interactive and allows for sorting and filtering of data.

| Copolymer System | Composition/Condition | Glass Transition Temperature (Tg) | Reference |

| HPMC-AAc Networks | 1:3 (HPMC:AAc) | 13.6°C | nih.gov |

| HPMC-AAc Networks | 1:17 (HPMC:AAc) | -14.2°C | nih.gov |

| PNIPAAm-co-PAA | Cast from aqueous solution at pH > 3 | Lower Tg | mdpi.com |

| PNIPAAm-co-PAA | Cast from aqueous solution at pH < 3 | Higher Tg | mdpi.com |

| Poly(AAm-co-AAc) | Single Tg observed | Indicates good miscibility | arabjchem.org |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition characteristics of acrylamide-acrylic acid resins. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides a degradation profile, indicating the temperatures at which significant weight loss occurs.

For poly(acrylamide-co-acrylic acid) resins, thermal degradation is typically a multi-stage process. researchgate.net The initial weight loss, often observed at temperatures below 250°C, is generally attributed to the loss of absorbed water. researchgate.net Subsequent, more significant weight loss stages at higher temperatures correspond to the decomposition of the polymer backbone and side groups.

Research has shown that the degradation process for an acrylamide-acrylic acid potassium salt copolymer involves three main stages of thermal decomposition. researchgate.net The primary decomposition phase for many acrylamide-based polymers occurs in the temperature range of 395–425°C. mdpi.com Studies on related copolymers have identified the release of small molecules like carbon dioxide during thermal degradation. nih.govnih.gov The thermal stability of these resins is an important consideration for their application, with some compositions remaining stable up to 200°C. nih.gov

The TGA thermogram of pure acrylamide shows a major weight loss of approximately 58.82% commencing at around 148°C and ending near 195°C. researchgate.net In copolymers, the degradation profile is influenced by the interaction between the acrylamide and acrylic acid components.

Table 2: Thermal Degradation Stages of Acrylamide-Acrylic Acid Copolymers from TGA This table is interactive and allows for sorting and filtering of data.

| Polymer | Temperature Range (°C) | Weight Loss (%) | Description | Reference |

| Poly(acrylamide-co-acrylic acid) potassium salt | 25-281 | Minor | Initial weight loss | researchgate.net |

| Poly(acrylamide-co-acrylic acid) potassium salt | 281-430 | Significant | First major decomposition stage | researchgate.net |

| Poly(acrylamide-co-acrylic acid) potassium salt | >430 | Significant | Second major decomposition stage | researchgate.net |

| Acrylamide (AM) control | 148-195 | 58.82 | Single-step major degradation | researchgate.net |

| HPMC-AAc Networks | Up to 200 | Not specified | Thermally stable | nih.gov |

X-ray Scattering for Crystalline and Amorphous Structures

X-ray scattering techniques are powerful tools for probing the atomic and molecular structure of materials. By analyzing the angles and intensities of scattered X-rays, it is possible to distinguish between ordered crystalline structures and disordered amorphous arrangements within a polymer sample.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural features on the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com It provides information about the size, shape, and distribution of nanoparticles, pores, or other density fluctuations within a material. wikipedia.org For acrylamide-acrylic acid resins, which are often used as hydrogels, SAXS can be employed to characterize the nanoscale polymer network structure, including mesh size and the presence of any ordered domains or aggregates.

The technique works by measuring the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org In a hydrogel system, the scattering contrast arises from the difference in electron density between the polymer network and the surrounding solvent. Analysis of the SAXS profile can thus yield insights into the homogeneity of the gel and the characteristic distances between polymer chains. While specific SAXS studies detailing the nanoscale structure of acrylamide-acrylic acid resins are not extensively reported in the provided context, the technique is broadly applicable to such amorphous, solution-based polymer systems to understand their low-resolution structure. nih.govstanford.edu

Wide-Angle X-ray Scattering (WAXS) for Polymer Crystallinity

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure of materials at the atomic level, corresponding to interatomic distances. rigaku.comndhu.edu.tw It is the primary method for determining the degree of crystallinity in polymers. wikipedia.org Crystalline materials produce sharp Bragg diffraction peaks at specific angles, while amorphous materials generate broad, diffuse halos. researchgate.netdiva-portal.org

Acrylamide-acrylic acid resins are generally amorphous in nature. nih.gov WAXS analysis of these copolymers typically results in a diffractogram characterized by a broad halo, confirming the absence of long-range crystalline order. nih.govresearchgate.net This amorphous structure is a key characteristic of many hydrogels, allowing for high water absorption and flexibility. The WAXS pattern provides definitive evidence of the non-crystalline state of the polymer network. ndhu.edu.tw The technique is essential for confirming that synthesis conditions have resulted in a polymer with the desired amorphous morphology for applications like superabsorbent hydrogels.

Rheological Characterization of this compound Solutions and Gels

Rheology is the study of the flow and deformation of matter. For acrylamide-acrylic acid resins, particularly in their hydrogel form, rheological characterization provides crucial information about their mechanical properties, such as stiffness, elasticity, and viscosity.

Viscoelastic Properties and Gel Strength

Acrylamide-acrylic acid hydrogels exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. These properties are typically measured using dynamic oscillatory rheology. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component and is a measure of the energy stored in the material during deformation. researchgate.net The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat. researchgate.net For a stable hydrogel network, G' is typically significantly higher than G'', indicating a more solid-like or gel-like behavior. researchgate.netresearchgate.net

The gel strength and viscoelastic properties of acrylamide-acrylic acid resins are highly dependent on the copolymer composition and crosslinking density. researchgate.netmdpi.com An increase in the concentration of acrylic acid can lead to an increase in the elastic modulus (G'), resulting in a stronger, more stable gel structure. arabjchem.orgresearchgate.net This is due to increased electrostatic interactions and hydrogen bonding within the polymer network. arabjchem.org Conversely, superabsorbent polymers with very high water absorbency often exhibit lower gel strength. researchgate.net The stability of the gel structure can be confirmed by an oscillation time sweep, where a flat G' indicates good mechanical strength. arabjchem.orgresearchgate.net

Table 3: Viscoelastic Properties of Poly(AAm-co-AAc) Hydrogels This table is interactive and allows for sorting and filtering of data.

| Property | Observation | Implication | Reference |

| Storage Modulus (G') | Increases with increasing PAAc concentration | Increased gel strength and stability | arabjchem.orgresearchgate.net |

| G' vs. G'' | G' > G'' across a range of frequencies | Predominantly elastic, solid-like behavior | researchgate.net |

| Oscillation Time Sweep | Flat G' over time | Stable network structure, good mechanical strength | arabjchem.orgresearchgate.net |

| Gel Strength vs. Water Absorbency | Inversely related | High water uptake often corresponds to lower gel strength | researchgate.net |

Flow Behavior and Shear Stability

Influence of Polymer Concentration

The concentration of the this compound in an aqueous solution has a significant impact on its flow behavior. At higher polymer concentrations, the viscosity of the solution is substantially higher. scispace.comscialert.net This is due to increased intermolecular entanglements and interactions between the polymer chains. The shear thinning behavior is also more pronounced at higher concentrations. As the shear rate increases, the disentanglement and alignment of the more numerous polymer chains lead to a more dramatic reduction in viscosity. scispace.com

| Shear Rate (s⁻¹) | Apparent Viscosity at 0.005 g/mL (mPa·s) | Apparent Viscosity at 0.01 g/mL (mPa·s) |

|---|---|---|

| 1 | 150 | 400 |

| 10 | 80 | 250 |

| 100 | 40 | 120 |

| 500 | 20 | 60 |

Influence of Copolymer Composition

The ratio of acrylamide to acrylic acid monomers in the copolymer chain is another crucial factor determining the resin's rheological properties. The viscosity of the copolymer solution reaches a maximum at a specific acrylic acid content. Research has shown that the highest shear viscosity is often observed in copolymers containing around 30% acrylic acid. scispace.com The presence of the anionic carboxylate groups from the acrylic acid leads to electrostatic repulsion between segments of the polymer chain, causing the chain to expand and resulting in a higher viscosity. scispace.com

| Acrylamide Content in Copolymer (%) | Acrylic Acid Content in Copolymer (%) | Relative Shear Viscosity (Arbitrary Units) |

|---|---|---|

| 80 | 20 | 85 |

| 70 | 30 | 100 |

| 60 | 40 | 90 |

| 50 | 50 | 75 |

Shear Stability

The shear stability of acrylamide-acrylic acid resins is a measure of their ability to withstand mechanical degradation under high shear conditions. When subjected to high shear stresses, the long polymer chains can be broken, leading to a permanent reduction in molecular weight and, consequently, a loss of viscosity. researchgate.net This mechanical degradation is irreversible and can negatively impact the performance of the resin in applications where it is exposed to turbulent flow or high shear processing. researchgate.netrsc.org

Studies have indicated that shear stress and the initial viscosity of the polymer solution are more critical factors in shear degradation than the shear rate alone. scispace.com At a constant shear rate, conditions that increase the shear stress, such as lower temperatures and higher polymer concentrations, can lead to more significant degradation. scispace.com The molecular weight of the polymer also plays a role, with higher molecular weight polymers being more susceptible to mechanical degradation. researchgate.net However, these high molecular weight polymers also tend to exhibit more persistent drag reduction activity in turbulent flows. researchgate.net

Theoretical and Computational Investigations of Acrylamide Acrylic Acid Resins

Molecular Simulation and Modeling Approaches

Molecular simulation encompasses a range of computational techniques used to model the behavior of molecules and materials. For acrylamide-acrylic acid resins, these simulations are crucial for understanding the relationship between the polymer's chemical structure and its macroscopic properties.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of acrylamide-acrylic acid resins, MD simulations provide detailed insights into the polymer's microstructure and the non-covalent interactions that govern its behavior in solution.

Hydrogen bonding plays a critical role in the behavior of these water-soluble polymers. MD simulations can quantify the number and lifetime of hydrogen bonds between the polymer's amide and carboxylic acid groups and the surrounding water molecules, or between different polymer chains. mdpi.comrsc.org These interactions are fundamental to the resin's solubility, viscosity, and self-assembly characteristics. Studies on related systems, like poly(acrylic acid), have shown that adsorption onto surfactant aggregates is driven by hydrogen bonds between the polymer's carboxylic acid groups and the surfactant's polar groups. rsc.org

| Parameter | Information Provided | Significance |

|---|---|---|

| Radius of Gyration (Rg) | Measures the overall dimensions and compactness of the polymer coil. | Indicates polymer conformation (e.g., coiled vs. extended) in different solvent conditions or upon interaction with surfaces. mdpi.comnih.gov |

| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom. | Reveals the local solvation structure and specific interactions between polymer functional groups and solvent molecules. mdpi.com |

| Hydrogen Bond Analysis | Quantifies the number, lifetime, and geometry of hydrogen bonds. | Elucidates the key interactions responsible for solubility, swelling, and complex formation. mdpi.comrsc.org |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and molecular-level interactions with high accuracy.

In the study of acrylic resins, DFT calculations can be used to determine various quantum molecular descriptors that explain the interplay between polymer chains and other molecules. researchgate.net These descriptors include chemical potential, global hardness, softness, and electrophilicity index. researchgate.net For the synthesis of related acrylic resins, DFT has been employed to calculate the radical reaction index of reacting monomers. This information helps in guiding the optimization of synthesis conditions by identifying the most reactive sites on the molecules.

DFT is also applied to study the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in polymer systems. researchgate.net By analyzing the electron density, DFT can distinguish between different types of interactions and provide insights into their strength and geometry. This level of detail is essential for understanding the specific binding mechanisms between the polymer and other substances.

While all-atom MD simulations provide high-resolution details, they are computationally expensive and limited to relatively small system sizes and short timescales. Coarse-grained (CG) simulations address this limitation by grouping atoms into "beads," which represent a larger portion of the molecule. rsc.org This simplification allows for the simulation of much larger systems and longer time scales, making it suitable for studying large-scale polymer behaviors like self-assembly, phase separation, and the formation of complex structures. nih.govrsc.org

For polyacrylamide and related copolymers, CG simulations have been used to investigate their self-assembly in the presence of surfactants like sodium dodecylsulfate (SDS). nih.gov These simulations can capture the formation of "necklace" structures, where the polymer chain wraps around surfactant micelles. nih.gov The driving forces for such associations, primarily hydrophobic interactions between the polymer backbone and surfactant tails, can be elucidated. nih.gov By varying parameters such as surfactant concentration, CG simulations can predict how the polymer conformation changes, for example, from a curled cluster to a stretched chain. nih.gov The development of accurate CG force fields, sometimes parameterized using quantum mechanics, is crucial for ensuring that these simulations realistically represent the underlying polymer physics. rsc.org

Reaction Mechanism Modeling and Kinetic Simulations

Modeling the polymerization process itself is vital for controlling the final properties of the acrylamide-acrylic acid resin. Kinetic simulations can predict how different reaction conditions will affect the polymer's microstructure, composition, and molecular weight distribution.

The properties of an acrylamide-acrylic acid copolymer are dictated by its microstructure, which includes the average composition, the distribution of monomer units along the chain (sequence distribution), and the molecular weight distribution. uwaterloo.ca Mathematical modeling is a key tool for predicting and controlling these features.

Comprehensive models have been developed to predict the copolymer composition as a function of variables like monomer concentration and the ionic strength of the solution. polimi.it Since acrylic acid is an ionizable monomer, electrostatic interactions play a significant role in its reactivity. polimi.it Advanced models, therefore, treat the system as a ternary polymerization (acrylamide, ionized acrylic acid, and non-ionized acrylic acid) and may incorporate penultimate unit effects to account for the influence of the second-to-last monomer unit on the propagating radical chain. polimi.it

A crucial component of these models is the determination of monomer reactivity ratios (r1 and r2). These ratios quantify the relative tendency of a growing polymer chain ending in one type of monomer to add the same type of monomer versus the other type. uobaghdad.edu.iq The reactivity ratios for acrylamide (B121943) and acrylic acid are known to be sensitive to pH, ionic strength, and solvent type. uwaterloo.ca By calculating these ratios under various conditions, models can predict the instantaneous and cumulative composition of the copolymer. uobaghdad.edu.iq Methods such as the pseudo-kinetic rate constant method (PKRCM) can then be used to estimate the final microstructural properties, including the chemical composition and molecular weight distribution. anii.org.uy

| Factor | Effect on Polymerization | Impact on Microstructure |

|---|---|---|

| pH / Ionic Strength | Alters the ionization of acrylic acid, affecting electrostatic interactions and monomer reactivity. uwaterloo.capolimi.it | Changes monomer reactivity ratios, leading to variations in copolymer composition and sequence distribution. polimi.it |

| Monomer Feed Ratio | Determines the relative availability of acrylamide and acrylic acid monomers. | Directly controls the average copolymer composition. Composition drift can occur if reactivity ratios are not equal to one. uwaterloo.ca |

| Total Monomer Concentration | Influences reaction kinetics and can affect the local environment of the reacting species. polimi.it | Can alter the reactivity of the ionized monomer, impacting the final polymer composition. polimi.it |

The choice of reactor configuration and thermal conditions has a profound impact on the final properties of the copolymer. Simulations are used to model different reactor types (e.g., batch, semi-batch) and thermal profiles (isothermal, adiabatic) to optimize the production process. anii.org.uy

Studies have simulated the free-radical copolymerization of acrylamide and acrylic acid under various scenarios. anii.org.uy For example, simulations comparing isothermal (constant temperature) and adiabatic (no heat exchange) conditions in both batch and semi-batch reactors have been performed. anii.org.uy The results indicate that when the temperature is allowed to vary over time (non-isothermal/adiabatic conditions), the average chain length of the polymer decreases. anii.org.uy This is because higher temperatures generally lead to higher kinetic rate constants, including for termination and chain transfer reactions.

Simulations have shown that a semi-batch reactor configuration generally produces a copolymer with a broader composition distribution compared to a batch reactor. anii.org.uy However, for achieving a narrow distribution in both copolymer composition and molecular weight, the isothermal semi-batch reactor is considered the optimal configuration. anii.org.uy This type of reactor allows for better control over the reaction, minimizing composition drift and ensuring a more uniform product. anii.org.uy These models can also incorporate and analyze the effect of disturbances, such as fluctuations in the monomer inflow, on the final copolymer microstructure. anii.org.uy

Prediction of Structure-Property Relationships through Computational Methods

Computational modeling has emerged as a powerful tool for predicting the macroscopic properties of acrylamide-acrylic acid resins based on their molecular structure. These methods provide insights into how variations in copolymer composition, microstructure, and cross-linking density influence the material's ultimate performance, guiding the rational design of resins for specific applications. uq.edu.aumdpi.com

Molecular simulations, for instance, are employed to elucidate the molecular-level phenomena that control the thermo-mechanical properties of these hydrogels. uq.edu.auresearchgate.net By modeling the polymer chains and their interactions with solvent molecules, researchers can predict how structural attributes like water content and cross-linker concentration affect the resin's elastic response and thermal conductivity. uq.edu.auresearchgate.net Simulations have shown that both tensile and shear properties can be enhanced at lower water content. uq.edu.auresearchgate.net Conversely, increasing the water content can improve the hydrogel's thermal conductivity. uq.edu.au

First-principles modeling and mathematical simulations are used to forecast the final copolymer microstructure resulting from specific reaction conditions. anii.org.uy These models can predict key properties such as the average molecular weight and the distribution of monomer units along the polymer chain based on variables like reactor type (e.g., batch vs. semi-batch) and thermal conditions (e.g., isothermal vs. adiabatic). anii.org.uy For example, simulations have concluded that an isothermal semi-batch reactor is the optimal configuration for producing a narrow distribution in both copolymer composition and molecular weight. anii.org.uy Such predictive capabilities are invaluable for process optimization and control, allowing for the tailoring of polymer microstructure to achieve desired physical and chemical behaviors in the final product. anii.org.uy

The relationship between the structural characteristics of the resin and its functional properties can be systematically investigated through these computational approaches. By altering parameters such as the ratio of acrylamide to acrylic acid or the degree of cross-linking in the model, scientists can predict the resulting changes in mechanical strength, swelling behavior, and thermal stability. arabjchem.org

| Computational Method | Predicted Property | Key Structural Determinant | Finding |

|---|---|---|---|

| Molecular Simulations | Mechanical Properties (Tensile and Shear) | Water Content | Enhanced tensile and shear properties are predicted at lower water content. uq.edu.auresearchgate.net |

| Molecular Simulations | Thermal Conductivity | Water Content & Cross-linking | Increased water content enhances thermal conductivity. Chemical cross-linking also improves heat transfer properties. uq.edu.auresearchgate.net |

| Mathematical Simulation (First Principles) | Copolymer Composition Distribution | Reactor Configuration | Copolymer composition distribution is broader for batch reactor configurations compared to semi-batch configurations. anii.org.uy |

| Mathematical Simulation (First Principles) | Average Chain Length | Temperature Variation | When temperature varies as a function of time, the average chain length of the polymer decreases. anii.org.uy |

| Differential Scanning Calorimetry (DSC) Analysis (Experimental but informs models) | Glass Transition Temperature (Tg) | Copolymer Composition (PAAc concentration) | A single Tg value suggests good miscibility between the polymer constituents in the hydrogel. arabjchem.org |

Adsorption Isotherm Models and Interaction Site Analysis

Understanding the adsorption behavior of acrylamide-acrylic acid resins is crucial for their application in areas such as water treatment and purification. Adsorption isotherm models are mathematical frameworks that describe the equilibrium relationship between the concentration of an adsorbate in solution and the amount of adsorbate adsorbed onto the resin surface at a constant temperature.

The two most commonly employed models for these resins are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ajgreenchem.com In contrast, the Freundlich model is an empirical equation used to describe multilayer adsorption on a heterogeneous surface, where the adsorption energy is not uniform across the sites. ajgreenchem.com Studies on the removal of heavy metals like Nickel (Ni(II)) and Chromium (Cr(III)) and various dyes have shown that the adsorption process can often be well-described by one of these models. For instance, the adsorption of Ni(II) and Cr(III) onto a poly(acrylic acid-acrylamide) hydrogel was found to be a better fit for the Freundlich isotherm model, suggesting a heterogeneous surface and both physical and chemical adsorption processes. researchgate.net

Computational methods are increasingly used to analyze the specific interaction sites on the resin that are responsible for adsorption. The functional groups of the monomers, namely the amide group (-CONH₂) from acrylamide and the carboxyl group (-COOH) from acrylic acid, are the primary sites for interaction. researchgate.net These groups can engage in electrostatic interactions and form hydrogen bonds with adsorbate molecules. researchgate.netmdpi.com

Molecular docking simulations can be used to model the interaction between the polymer and the adsorbate at an atomic level. mdpi.com For example, a docking approach was used to analyze the removal of Malachite Green dye by a poly(acrylamide-co-acrylic acid) hydrogel. The simulation revealed strong hydrogen bonding interactions between the dye and the copolymer. mdpi.com Such analyses help to confirm that adsorption is driven by mechanisms like electrostatic attraction between the negatively charged carboxyl groups of the resin and cationic dyes, as well as hydrogen bond formation involving both amide and carboxyl groups. mdpi.comacs.org This detailed understanding of interaction sites allows for the targeted modification of the resin's chemical structure to enhance its adsorption capacity for specific pollutants.

| Adsorbate | Resin Type | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) | Key Interaction Sites/Mechanisms |

|---|---|---|---|---|

| Nickel (Ni(II)) & Chromium (Cr(III)) | Poly(acrylic acid-acrylamide) hydrogel | Freundlich | Not Specified | Physical and chemical adsorption on a heterogeneous surface. researchgate.net |

| Methylene (B1212753) Blue | Acrylamide-grafted-Poly(acrylic acid) nanocomposite | Freundlich | 467.67 mg/g | Multilayer adsorption; electrostatic attraction. ajgreenchem.com |

| Methylene Blue | Poly(N-isopropylacrylamide-co-acrylic acid)/MoS₂ hydrogel | Langmuir | 1258 mg/g | Electrostatic interaction between negatively charged -COO⁻ groups and the cationic dye. acs.org |